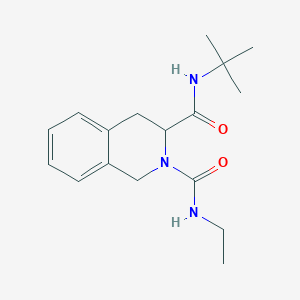![molecular formula C12H11F3N2O B3124566 2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 319-76-6](/img/structure/B3124566.png)
2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide
Vue d'ensemble
Description
“2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide” is a chemical compound with the molecular formula C12H11F3N2O . It has a molecular weight of 256.23 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A general procedure for the preparation of N-methylindoles involves the reaction of an indole with sodium hydride (NaH) in anhydrous dimethyl sulfoxide (DMSO). After stirring for 2 hours, iodomethane is added and the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, it is quenched with water and the product is extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of “2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide” can be represented by the SMILES notation: [nH]1c2c (c (CCNC (=O)C (F) (F)F)c1)cccc2 .Chemical Reactions Analysis
The trifluoroacetylation of indoles with ethyl trifluoropyruvate has been reported . This reaction involves the use of copper chloride (CuCl) as a catalyst and DMSO as a solvent. The reaction is carried out at 80°C and monitored by TLC .Physical And Chemical Properties Analysis
The exact mass of “2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide” is 256.082347 g/mol .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have shown promise as antiviral agents. For instance:
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Anti-HIV Potential
Researchers have explored indole derivatives as potential anti-HIV agents. For example, imidazole-containing compounds derived from indole have been studied for their inhibitory effects against HIV-1 .
Biological Imaging
Fluorinated imidazole derivatives, such as TFIEA, can serve as intermediates for fluorescent dyes. These dyes play a crucial role in biological imaging, allowing researchers to track and visualize biological processes in real time. The trifluoro group enhances photostability and brightness, essential for high-quality imaging.
Antitumor Potential
Indole derivatives, including TFIEA, could potentially play a role in cancer therapy. Their diverse biological activities make them interesting candidates for further evaluation in antitumor studies.
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)11(18)16-6-5-8-7-17-10-4-2-1-3-9(8)10/h1-4,7,17H,5-6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFCROJYVJQVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(3-nitrophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B3124487.png)
![Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate](/img/structure/B3124488.png)



![2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B3124510.png)
![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B3124514.png)
![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbonitrile](/img/structure/B3124516.png)
![5-[(4-methoxyphenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3124518.png)

![5-Methoxybenzo[d][1,2,3]thiadiazole](/img/structure/B3124526.png)
![1-[(4-methoxybenzyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol](/img/structure/B3124543.png)
![(3S,3aR,6aS)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3124553.png)
![1-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-3-methylthiourea](/img/structure/B3124560.png)